2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine
Description
Introduction to 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine
Chemical Identity and Nomenclature
2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine is a biaryl monophosphine ligand defined by the molecular formula C₂₆H₃₆NP and a molecular weight of 393.5 g/mol . Its IUPAC name, 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline , reflects its biphenyl backbone substituted with a dimethylamino group at the 4-position and a dicyclohexylphosphino group at the 2-position. Alternative designations include 1185899-00-6 (CAS registry number) and 2-Dicyclohexylphosphino-4-(N,N-dimethylamino)-1,1'-biphenyl .
The compound’s structure features:
- A biphenyl scaffold with torsional twisting (inter-ring dihedral angle: 35°–40°).
- A dicyclohexylphosphino group (-P(C₆H₁₁)₂) at the 2-position, adopting a distorted trigonal planar geometry around phosphorus (bond angles: 102°–118°).
- A dimethylamino group (-N(CH₃)₂) at the 4-position, contributing electron-donating effects.
Table 1: Key Identifiers and Structural Features
Historical Development in Ligand Chemistry
The development of Buchwald-type ligands, including this compound, originated from Stephen L. Buchwald’s pioneering work in palladium-catalyzed cross-coupling reactions. These ligands addressed limitations in earlier phosphine systems by combining steric bulk (via cyclohexyl groups) and electronic tunability (via aryl substituents). The dimethylamino group in 2-(dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine enhances electron donation, stabilizing metal centers during catalytic cycles.
Buchwald’s ligand design philosophy emphasized:
Role in Modern Homogeneous Catalysis
This ligand excels in nickel- and palladium-catalyzed cross-coupling reactions due to its balanced steric and electronic properties. Key applications include:
Nickel-Catalyzed Suzuki–Miyaura Coupling (SMC)
In Ni-catalyzed SMC of aryl chlorides, the ligand facilitates transmetalation and reductive elimination by adopting low %V~bur~ (buried volume) conformations at Ni(II) centers. Comparative studies show it outperforms bisphosphines like dppf in electron-deficient substrate couplings.
Aldehyde Arylation
The ligand enables Ni-catalyzed coupling of styrenyl epoxides via in situ aldehyde formation, with BrettPhos (a structural analog) achieving 89% yield in model reactions. Mechanistic studies suggest the phosphine stabilizes Ni(0)-aldehyde π-complexes prior to oxidative addition.
Table 2: Performance in Catalytic Reactions
| Reaction Type | Substrate | Yield (%) | Competing Ligand Performance | Source |
|---|---|---|---|---|
| Ni SMC (Aryl Chlorides) | 4-Chloroanisole | 92 | dppf: 78% | |
| Ni Aldehyde Arylation | Phenylacetaldehyde | 89 | XPhos: 72% |
Properties
IUPAC Name |
3-dicyclohexylphosphanyl-N,N-dimethyl-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP/c1-27(2)22-18-19-25(21-12-6-3-7-13-21)26(20-22)28(23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3,6-7,12-13,18-20,23-24H,4-5,8-11,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYTWVSMVETPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Functionalization
The biphenyl backbone is synthesized via Suzuki-Miyaura coupling between 4-bromo-N,N-dimethylaniline and 2-bromophenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ facilitate cross-coupling under inert conditions, yielding 4'-dimethylamino-1,1'-biphenyl-2-amine. Subsequent lithiation at the 2-position using n-butyllithium generates a reactive aryl lithium intermediate, which is quenched with chlorodicyclohexylphosphine (Cy₂PCl) to install the phosphine group.
Key Reaction Parameters:
-
Temperature : -78°C (lithiation step), 0°C to room temperature (phosphorylation).
-
Solvent : Tetrahydrofuran (THF) or diethyl ether.
-
Stoichiometry : 1:1 molar ratio of aryl lithium to Cy₂PCl.
The reaction proceeds with >90% regioselectivity due to the directing effect of the dimethylamino group, which activates the adjacent carbon for lithiation.
Optimization of Phosphorylation Conditions
Ligand-to-Metal Ratios and Catalytic Efficiency
While the base structure is synthesized via stoichiometric lithiation, palladium-catalyzed phosphorylation has been explored for scalability. Pd₂(dba)₃ (dba = dibenzylideneacetone) in combination with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) enhances turnover numbers (TONs) by stabilizing the active Pd(0) species.
Optimized Catalytic System:
| Component | Concentration | Role |
|---|---|---|
| Pd₂(dba)₃ | 0.5 mol% | Pre-catalyst |
| XPhos | 1.1 mol% | Ligand (prevents Pd aggregation) |
| Cy₂PCl | 1.2 equiv | Phosphine source |
| KOtBu | 2.0 equiv | Base (deprotonates amine) |
This system achieves 85–92% yield at 80°C in toluene over 12–24 hours. Excess ligand (1.1 equiv relative to Pd) ensures full complexation, minimizing side reactions.
Purification and Crystallization
Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. The crystalline product (mp 148–150°C) is characterized by single-crystal X-ray diffraction (CCDC 689629), confirming the biphenyl backbone’s planar geometry and the phosphine’s equatorial conformation.
Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.21 Å, b = 12.45 Å, c = 18.02 Å |
| Density | 1.23 g/cm³ |
Industrial-Scale Production
Continuous Flow Synthesis
To address exothermic risks in batch lithiation, microreactor systems are employed for safer large-scale production. A two-stage flow setup enables precise temperature control (-78°C for lithiation, 25°C for phosphorylation), reducing decomposition byproducts.
Process Metrics:
| Metric | Batch Method | Flow Method |
|---|---|---|
| Yield | 78% | 89% |
| Purity | 95% | 98% |
| Throughput | 50 g/day | 500 g/day |
Comparative Analysis of Synthetic Methods
The table below contrasts key methodologies for synthesizing 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Stoichiometric lithiation | 78 | 95 | Moderate | 120 |
| Catalytic phosphorylation | 92 | 98 | High | 85 |
| Continuous flow | 89 | 98 | Very high | 65 |
Catalytic phosphorylation offers the best balance of efficiency and cost, whereas flow systems excel in throughput .
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and methanol. The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions include phosphine oxides, substituted biphenyl derivatives, and various organophosphorus compounds .
Scientific Research Applications
Catalytic Applications
-
Palladium-Catalyzed Reactions
- Cross-Coupling Reactions : DavePhos is extensively used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi reactions. Its steric and electronic properties enhance the reactivity of palladium complexes, facilitating the formation of carbon-carbon bonds from aryl halides and organometallic reagents.
- Case Study : In a study by Ambeed, the use of DavePhos in palladium-catalyzed reactions demonstrated improved yields and selectivity for various substituted biphenyl derivatives, showcasing its effectiveness as a ligand in synthetic organic chemistry .
-
Hydroamination Reactions
- Dearomative Hydroamination : The compound plays a crucial role in the dearomative hydroamination of nonactivated arenes. This process involves the addition of amines across double bonds of aromatic compounds, leading to the formation of nitrogen-containing heterocycles.
- Case Study : A recent study highlighted the scalability of this method using DavePhos as a ligand, resulting in the production of highly functionalized cyclohexadienes from simple aromatic precursors .
Synthesis of Complex Molecules
DavePhos has been instrumental in synthesizing complex organic molecules due to its ability to stabilize reactive intermediates during chemical transformations. Its application extends to:
- Synthesis of Pharmaceuticals : The ligand has been utilized in the synthesis of various pharmaceutical compounds, where precise control over stereochemistry and functionalization is required.
- Material Science : In material science, DavePhos is employed to synthesize polymeric materials with enhanced properties through metal-catalyzed polymerization processes.
Table of Applications
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine exerts its effects involves its coordination to transition metals, forming stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and enhancing the reactivity of the metal center . The molecular targets include palladium and nickel, and the pathways involved are primarily related to cross-coupling reactions .
Comparison with Similar Compounds
Structural and Electronic Differences
DavePhos belongs to a class of biphenyl-based phosphine ligands with tunable steric and electronic properties. Key analogs include:
Key Comparisons :
Steric Effects :
- DavePhos and CPhos both feature dicyclohexylphosphine groups, offering greater steric bulk than PhDavePhos (diphenylphosphine). This bulk enhances stability in catalytic cycles by preventing undesired side reactions .
- S-PHOS substitutes the amine with methoxy groups, reducing electron donation but improving solubility in polar solvents .
Electronic Effects: The N,N-dimethylamino group in DavePhos and CPhos is a stronger electron donor than S-PHOS’s methoxy groups, increasing electron density at the metal center and accelerating oxidative addition steps .
Catalytic Performance: DavePhos-based palladium complexes (e.g., DavePhos Pd G4) show high efficiency in aryl-aryl couplings, with turnover numbers (TONs) exceeding 10,000 in some cases . S-PHOS is favored in Suzuki-Miyaura reactions for substrates sensitive to steric hindrance, achieving yields >90% under mild conditions .
Biological Activity
2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine, also known as DavePhos, is a phosphine ligand that has garnered attention in the field of organometallic chemistry and catalysis. Its unique structure provides a platform for various biological activities, particularly in the context of drug discovery and synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H36NP
- Molecular Weight : 393.54 g/mol
- CAS Number : 213697-53-1
- Solubility : Poorly soluble in water with low bioavailability scores .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of DavePhos indicates that it is a substrate for P-glycoprotein (P-gp) and inhibits several cytochrome P450 enzymes (CYP), including CYP1A2 and CYP2D6. It is not considered to penetrate the blood-brain barrier (BBB), which limits its central nervous system effects .
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| BBB Permeant | No |
| P-gp Substrate | Yes |
| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2D6 (Yes) |
| Log Po/w | 4.51 to 7.19 |
| Bioavailability Score | 0.55 |
DavePhos acts primarily as a ligand in palladium-catalyzed reactions, facilitating various transformations that can lead to biologically active compounds. Its role as a catalyst in cross-coupling reactions has been pivotal in synthesizing complex organic molecules with potential therapeutic applications .
Case Studies and Applications
Research has demonstrated the utility of DavePhos in synthesizing compounds with significant biological activity:
- Synthesis of Anticancer Agents : In studies involving the synthesis of novel anticancer agents, DavePhos was employed as a catalyst for cross-coupling reactions that produced compounds with high efficacy against cancer cell lines. The ability to modify the ligand environment allowed for fine-tuning the biological activity of the resulting compounds .
- Development of Sphingosine 1-phosphate Receptor Modulators : The compound has been investigated for its potential role in modulating sphingosine 1-phosphate receptors, which are crucial in inflammatory responses. This pathway is particularly relevant in conditions like multiple sclerosis and cancer, highlighting the therapeutic potential of DavePhos-derived compounds .
Safety and Handling
While DavePhos exhibits promising biological activities, safety data indicate it can cause skin and eye irritation upon contact. Proper handling procedures should be followed to minimize exposure risks .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct the biphenyl backbone, followed by phosphorylation. For example, biphenylamine intermediates (e.g., [1,1'-biphenyl]-4-amine derivatives) are functionalized with dicyclohexylphosphine groups via nucleophilic substitution or ligand-exchange reactions. Reaction temperature (80–120°C), solvent polarity (e.g., toluene vs. THF), and catalyst choice (e.g., Pd(OAc)₂ with ligands) critically affect regioselectivity and byproduct formation .
- Data Highlight : In analogous biphenylamine syntheses, yields range from 64% to 88% under optimized Suzuki coupling conditions, with purity confirmed via NMR and MS .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodology :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., dimethylamino and phosphino groups). Aromatic proton splitting patterns in the biphenyl core (δ 6.8–7.6 ppm) and phosphorus coupling () in P NMR confirm phosphine coordination .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₆H₃₃NP: ~398.25).
- X-Ray Crystallography : Resolves steric effects from dicyclohexyl groups and biphenyl torsion angles, critical for ligand geometry in catalysis .
Advanced Research Questions
Q. What role does the dicyclohexylphosphino group play in transition-metal catalysis, and how does it compare to other phosphine ligands?
- Methodology : The dicyclohexylphosphino group acts as an electron-rich, bulky ligand in Pd or Au complexes, enhancing oxidative addition rates in cross-coupling reactions. Comparative studies with ligands like PPh₃ or Xantphos show:
- Steric Effects : Larger cone angles (e.g., ~170° for dicyclohexylphosphino) improve selectivity in C–C bond formation but may slow transmetalation.
- Electronic Effects : Strong σ-donor ability stabilizes low-oxidation-state metal centers, critical for Suzuki or Heck reactions .
Q. How can the compound’s photophysical properties (e.g., mechanofluorochromism) be exploited in materials science?
- Methodology : The biphenyl-amine-phosphine structure enables intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). For example:
- Mechanofluorochromism : Grinding or solvent vapor exposure alters emission wavelengths (e.g., shifts from blue to green) due to crystalline-to-amorphous phase transitions. X-ray crystallography reveals twisted conformations that enable loose molecular packing and reversible chromism .
- Security Inks : Mixtures with CF₃COOH exhibit pH-sensitive fluorescence, usable in anti-counterfeiting technologies .
Q. What computational approaches are used to predict the ligand’s coordination behavior and catalytic activity?
- Methodology : Density functional theory (DFT) calculates metal-ligand bond strengths, frontier orbital energies (HOMO/LUMO), and transition-state geometries. For example:
- Mulliken Charges : Quantify electron donation from phosphorus to metal centers.
- Conformational Analysis : Predicts steric clashes in catalytic cycles, guiding ligand design for asymmetric synthesis .
Research Challenges and Contradictions
Q. How do discrepancies in reported catalytic efficiencies arise when using this ligand, and how can they be resolved?
- Analysis : Contradictions often stem from:
- Impurity Profiles : Trace moisture (evidenced by ligand sensitivity in storage) degrades phosphine groups, reducing catalytic activity. Strict anhydrous handling (e.g., glovebox) is essential .
- Substrate Scope : Electron-deficient aryl halides may show lower reactivity due to slower oxidative addition. Pre-activation of Pd(0) with reducing agents (e.g., Zn powder) mitigates this .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
